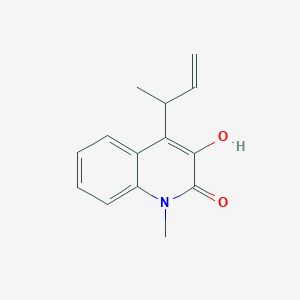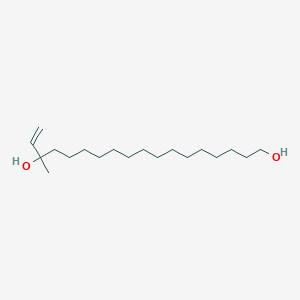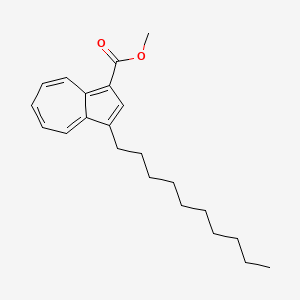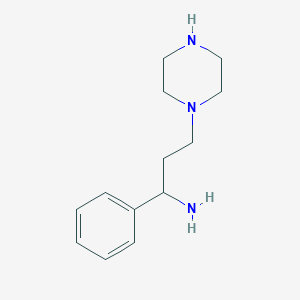
4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoline core, a hydroxy group, and a butenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The quinoline core can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones, while reduction can produce hydroquinoline derivatives.
Applications De Recherche Scientifique
4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The hydroxy group and quinoline core play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(But-3-en-2-yl)-3-hydroxyquinolin-2(1H)-one: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Hydroxy-1-methylquinolin-2(1H)-one: Lacks the butenyl side chain, which may influence its solubility and interaction with molecular targets.
4-(But-3-en-2-yl)quinolin-2(1H)-one: Lacks the hydroxy group, which may alter its chemical reactivity and biological properties.
Uniqueness
4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
918785-22-5 |
|---|---|
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
4-but-3-en-2-yl-3-hydroxy-1-methylquinolin-2-one |
InChI |
InChI=1S/C14H15NO2/c1-4-9(2)12-10-7-5-6-8-11(10)15(3)14(17)13(12)16/h4-9,16H,1H2,2-3H3 |
Clé InChI |
NEPLWHUXERGFQX-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)C1=C(C(=O)N(C2=CC=CC=C21)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2',4,5-Trimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12625370.png)

![2-(Hex-1-en-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12625377.png)
![4'-Bromo-1-(2-hydroxyethoxy)[1,1'-biphenyl]-4(1H)-one](/img/structure/B12625390.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[2-(methylsulfonyl)ethyl]-, ethyl ester](/img/structure/B12625391.png)

![(2E)-2-cyano-3-{3-[3-(diethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B12625399.png)
![(6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B12625401.png)
![2-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12625414.png)

![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12625417.png)
